molecular formula C17H19F3N4O2S B215352 N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Katalognummer B215352
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: BFUFJVSGCXHQJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has gained attention in scientific research due to its potential as a therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In

Wirkmechanismus

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide inhibits B-cell receptor signaling by selectively targeting various kinases involved in this pathway. It binds to the ATP-binding site of BTK, ITK, and TEC kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. It selectively inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. It also has minimal effects on normal B-cell function, thereby reducing the risk of off-target toxicity. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Vorteile Und Einschränkungen Für Laborexperimente

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of B-cell receptor signaling, making it a valuable tool for studying this pathway in vitro and in vivo. It has also shown synergistic effects when combined with other therapeutic agents, making it a potential candidate for combination therapy. However, there are also some limitations to using N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in certain experimental settings. Additionally, it may not be suitable for studying certain aspects of B-cell biology, as it selectively targets kinases involved in B-cell receptor signaling and may not affect other signaling pathways.

Zukünftige Richtungen

There are several future directions for the study of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. One direction is to further explore its potential as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate its safety and efficacy in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Another direction is to investigate its potential for combination therapy with other therapeutic agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers of response.

Synthesemethoden

The synthesis of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide involves several steps. The first step is the reaction of 3-chloro-4-fluoropyridine with sodium azide to form 3-azido-4-fluoropyridine. The second step is the reaction of 3-azido-4-fluoropyridine with N-methylpiperazine to form 3-(N-methylpiperazin-1-yl)-4-fluoropyridine. The third step is the reaction of 3-(N-methylpiperazin-1-yl)-4-fluoropyridine with 3-(trifluoromethyl)aniline to form N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. This synthesis method has been optimized for high yield and purity and can be scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. It has been shown to selectively inhibit various kinases involved in B-cell receptor signaling, including BTK, ITK, and TEC. In preclinical studies, N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has demonstrated potent antitumor activity against various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has also shown synergistic effects when combined with other therapeutic agents such as venetoclax and rituximab.

Eigenschaften

Produktname

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Molekularformel

C17H19F3N4O2S

Molekulargewicht

400.4 g/mol

IUPAC-Name

N-methyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-sulfonamide

InChI

InChI=1S/C17H19F3N4O2S/c1-21-27(25,26)16-12-22-6-5-15(16)24-9-7-23(8-10-24)14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12,21H,7-10H2,1H3

InChI-Schlüssel

BFUFJVSGCXHQJK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.